N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-11-2-3-12(13(19)8-11)17(22)20-6-5-14(21)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNBCEOQGJHPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Grignard Addition
The hydroxypropylamine moiety is synthesized through a three-step sequence:
- Aldol Condensation : Benzo[d]dioxole-5-carbaldehyde undergoes condensation with acetone in the presence of a base (e.g., NaOH) to form a β-keto alcohol intermediate.
- Grignard Reaction : The ketone is treated with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C, followed by aqueous workup to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropan-1-ol.
- Amination : The alcohol is converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazine-mediated deprotection.
Preparation of 2,4-Difluorobenzoyl Chloride
Acid Chloride Formation
2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield 2,4-difluorobenzoyl chloride, characterized by its reactivity in nucleophilic acyl substitutions.
Amide Bond Formation
Coupling Strategies
The amine intermediate is coupled with 2,4-difluorobenzoyl chloride using two primary methods:
- Schotten-Baumann Reaction : Conducted in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. The reaction proceeds at 0°C to room temperature, yielding the target amide in 72–85% purity.
- Coupling Agents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) at 25°C for 12 hours improves yields to 88–92%.
Optimization and Challenges
Protecting Group Strategies
The hydroxyl group on the propyl chain necessitates protection during amide formation. Methyl ether protection using iodomethane and potassium carbonate in acetone is employed, followed by deprotection with boron tribromide (BBr₃) in dichloromethane.
Purification Techniques
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving >98% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.4 Hz, 2H, Ar-H), 6.82–6.75 (m, 3H, benzodioxole-H), 5.92 (s, 2H, OCH₂O), 4.12 (t, J = 6.0 Hz, 1H, -CH(OH)-), 3.45 (q, 2H, -CH₂NH-).
- HRMS : m/z calculated for C₁₇H₁₄F₂N₂O₄ [M+H]⁺: 361.1002, found: 361.1005.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 72–85 | 95 | Low-cost reagents |
| HATU-mediated coupling | 88–92 | 98 | High efficiency |
Industrial-Scale Considerations
Patent literature emphasizes the use of continuous flow reactors for amide bond formation, reducing reaction times from hours to minutes. Solvent recycling (e.g., DMF recovery via distillation) and catalyst immobilization (e.g., polymer-supported HATU) are critical for sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzodioxole moiety is known to interact with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects: The 2,4-difluorobenzamide group in the target compound differs from 2,6-difluoro (diflubenzuron) and trifluoromethyl (flutolanil) substitutions. The benzodioxole moiety is rare in pesticidal benzamides but is associated with enhanced metabolic stability in pharmaceuticals .
Linker Diversity :
- The hydroxypropyl chain in the target compound contrasts with urea (diflubenzuron) or ether (flutolanil) linkers. Hydroxy groups may confer solubility but reduce lipophilicity, impacting membrane permeability .
Biological Activity :
- While the target compound’s activity is unspecified, analogues like diflubenzuron and flutolanil demonstrate that benzamide derivatives often target enzymes in growth pathways (e.g., chitin or cellulose synthases) .
Analytical Data:
- HRMS and HPLC-MS are critical for purity validation, as demonstrated in the synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide () . No direct analytical data for the target compound is provided in the evidence.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive compounds. The molecular formula is with a molecular weight of approximately 356.46 g/mol. The presence of difluorobenzamide and hydroxypropyl groups suggests potential interactions with biological targets.
Structural Formula
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block enzymatic activity crucial for various metabolic pathways.
- Cellular Interactions : The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues, influencing protein conformation and function.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological effects:
- Antimicrobial Activity : Compounds in the benzodioxole class have shown significant antibacterial and antifungal properties. For example, derivatives have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Anticancer Potential : Some studies suggest that compounds similar to this compound exhibit anticancer activity by inducing apoptosis and disrupting microtubule assembly in cancer cells.
Case Study 1: Antibacterial Activity
A study conducted on related compounds revealed that several derivatives exhibited potent antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentrations (MIC) ranging from 625 µg/mL to 1250 µg/mL. These findings suggest that the structural features of the benzodioxole moiety contribute significantly to antibacterial efficacy .
Case Study 2: Antifungal Activity
Another investigation highlighted the antifungal properties of similar compounds against C. albicans, where MIC values were reported as low as 156.25 µg/mL for certain derivatives. This indicates a promising avenue for developing antifungal agents based on this chemical framework .
Safety and Toxicity
While exploring the biological activity of this compound, it is essential to consider safety profiles:
- Toxicity : Preliminary assessments suggest that compounds with similar structures may exhibit low toxicity; however, comprehensive toxicological studies are necessary to establish safety for potential therapeutic applications.
- Reactivity : The compound should be handled with care due to potential reactivity with other chemicals in laboratory settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Coupling of benzo[d][1,3]dioxol-5-yl propanol with 2,4-difluorobenzoic acid derivatives via amidation.
Optimization : Use of coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (DMF, THF) under nitrogen .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Critical Parameters :
- Temperature (0–25°C for amidation to avoid side reactions).
- Solvent polarity affects intermediate stability .
Q. How is structural confirmation performed for this compound?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for benzo[d][1,3]dioxole (δ 5.9–6.1 ppm, multiplet), hydroxypropyl (δ 1.8–2.2 ppm), and difluorobenzamide (δ 7.2–7.8 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 376.12; observed = 376.11) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between structural analogs?
- Case Study : Conflicting reports on antimicrobial activity (e.g., MIC ranging from 2–64 µg/mL) may arise from:
- Stereochemical variations : Hydroxypropyl configuration (R/S) alters target binding .
- Solubility differences : LogP values >3 reduce aqueous bioavailability, skewing in vitro results .
- Resolution :
- Docking studies : Compare binding affinity to bacterial dihydrofolate reductase using AutoDock Vina .
- ADMET profiling : Use PAMPA assays to correlate permeability with efficacy .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Key Modifications :
| Position | Modification | Impact | Reference |
|---|---|---|---|
| Benzamide ring | Fluorine substitution (2,4-diF vs. 3-Cl) | Enhances metabolic stability (~30% longer t½) | |
| Hydroxypropyl chain | Cyclopropane replacement | Reduces conformational flexibility, improving selectivity (IC50 ↓ 5-fold) |
- Methodology :
- Parallel synthesis of analogs using Ugi-azide reactions.
- QSAR modeling with MOE software to predict logD and pKa .
Q. What advanced techniques elucidate the mechanism of action in neurological targets?
- Experimental Design :
In vitro : Primary neuron cultures treated with 10 µM compound; measure cAMP/PKA pathway activation via ELISA .
In vivo : Zebrafish models (3 dpf) assessed for neurogenesis (HuC/HuD staining) .
Biophysical Assays : SPR to quantify binding to 5-HT6 receptors (KD = 12 nM) .
- Contradictions : Discrepancies in IC50 values (e.g., 50 nM vs. 220 nM) may stem from assay conditions (e.g., ATP concentration in kinase assays) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
